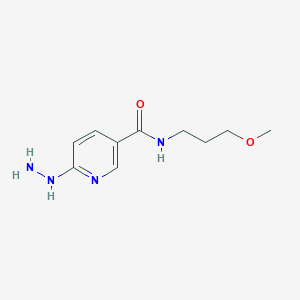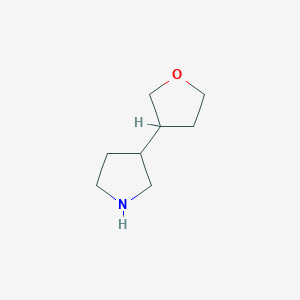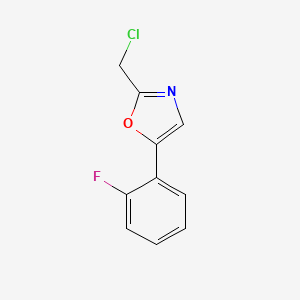
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole
Descripción general
Descripción
The compound “2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a chloromethyl group (-CH2Cl) and a fluorophenyl group (C6H4F), which are attached to the oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the oxazole ring, which is aromatic and therefore planar . The electronegative oxygen and nitrogen atoms in the ring would create areas of high electron density .Chemical Reactions Analysis
The oxazole ring is relatively stable but can participate in electrophilic aromatic substitution reactions . The chloromethyl group could be substituted by a nucleophile, and the fluorine atom on the phenyl ring could potentially be replaced by a stronger nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxazole ring, chloromethyl group, and fluorophenyl group would likely make the compound polar . The compound would likely have a relatively high boiling point due to the presence of these polar groups .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole demonstrates significant potential in synthetic chemistry, particularly in creating various substituted oxazoles. Patil and Luzzio (2016) highlight its use in preparing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, showcasing its versatility as a reactive scaffold for synthetic elaboration at the 2-position (Patil & Luzzio, 2016). Similarly, a study by Yamane et al. (2004) describes an efficient method for synthesizing 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles, emphasizing its high regioselectivity in moderate to good yields (Yamane, Mitsudera, & Shundoh, 2004).
Coordination Chemistry and Ligand Design
Oxazoline ligands, such as 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole, have been extensively used in transition metal-catalyzed asymmetric organic syntheses. Gómez, Muller, and Rocamora (1999) discuss the attractiveness of these ligands due to their versatile design, straightforward synthesis, and the modulability of their chiral centers (Gómez, Muller, & Rocamora, 1999).
Biological and Fluorescent Applications
The derivative is useful in biological studies, particularly as a fluorescent probe. Posokhov and Kyrychenko (2018) explored 2'-hydroxy derivatives of 2,5-diaryl-1,3-oxazole as fluorescent probes, which could monitor the physicochemical properties of lipid membranes, a critical application in biological and medical research (Posokhov & Kyrychenko, 2018).
Antiproliferative Activities
In the field of medicinal chemistry, oxazole derivatives, including those structurally related to 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole, have been synthesized and evaluated for their antiproliferative activities. Liu et al. (2009) reported that certain oxazole derivatives exhibit significant antiproliferative activity, comparable to established treatments like 5-fluorouracil (Liu, Lv, Xue, Song, & Zhu, 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-10-13-6-9(14-10)7-3-1-2-4-8(7)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVANLEQVUGAXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



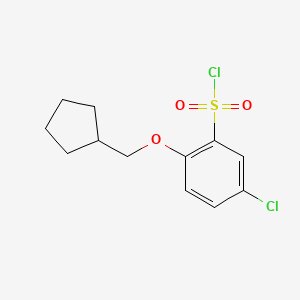
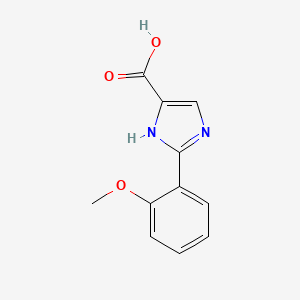
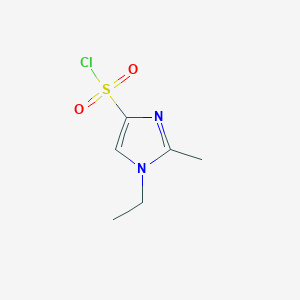
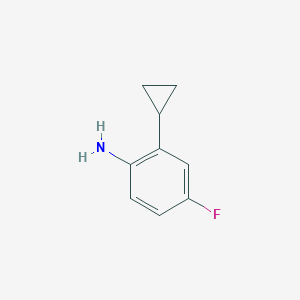
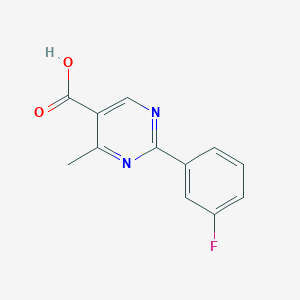
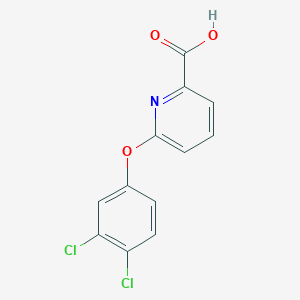
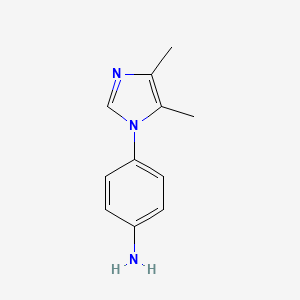
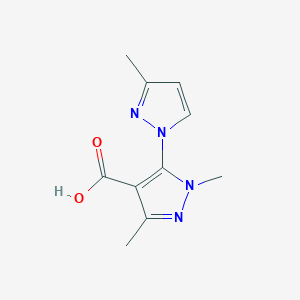
amine](/img/structure/B1453915.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453916.png)
amine](/img/structure/B1453917.png)
![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)
